2-[2-(3-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Overview
Description
2-[2-(3-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques like crystallization and chromatography are also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[2-(3-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(3-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A thiazole-containing natural product with anticancer properties.
Ixabepilone: A thiazole-containing anticancer drug.
Epothilone: A thiazole-containing anticancer drug.
Uniqueness
What sets 2-[2-(3-Chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid apart from these similar compounds is its specific structure and functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-12-7-4-8-13(9-12)19-17-20-16(11-5-2-1-3-6-11)14(23-17)10-15(21)22/h1-9H,10H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTIZJLIEOPNLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC(=CC=C3)Cl)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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